molecular formula C5H3BrO2S B183166 3-Bromothiophene-2-carboxylic acid CAS No. 7311-64-0

3-Bromothiophene-2-carboxylic acid

Cat. No. B183166
CAS RN: 7311-64-0
M. Wt: 207.05 g/mol
InChI Key: VQQLWBUTTMNMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromothiophene-2-carboxylic acid is a chemical compound with the empirical formula C5H3BrO2S . It has a molecular weight of 207.05 g/mol . It is a solid substance with a melting point of 197-201 °C .


Synthesis Analysis

The synthesis of 3-Bromothiophene-2-carboxylic acid can be achieved through various methods. One such method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach involves the Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 3-Bromothiophene-2-carboxylic acid consists of a five-membered thiophene ring with a bromine atom attached at the 3rd position and a carboxylic acid group at the 2nd position .


Chemical Reactions Analysis

3-Bromothiophene-2-carboxylic acid can undergo various chemical reactions. For instance, it can participate in nucleophilic cyclization strategies to form lactams and ene-imines . It can also undergo oxidation reactions .


Physical And Chemical Properties Analysis

3-Bromothiophene-2-carboxylic acid is a solid substance with a melting point of 197-201 °C . It has a molecular weight of 207.05 g/mol and an empirical formula of C5H3BrO2S .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : The sodium salt of 3-bromothiophen-2-carboxylic acids is used in reactions with carbanions, yielding products like ethyl esters of homophthalic acid analogues and facilitating the synthesis of thienopyranones and thienopyridinones (Ames & Ribeiro, 1975).

  • Spasmolytic Activity and Structural Studies : Novel thiophene-based derivatives synthesized from 5-bromothiophene-2-carboxylic acid show good spasmolytic effects. These compounds were structurally analyzed and their electronic properties studied using density functional theory (DFT) calculations (Rasool et al., 2020).

  • Polymer Synthesis and Characterization : Terthiophene-3′-carboxylic acid, prepared from 3′-bromothiophene, serves as a starting material for synthesizing functionalized polyterthiophenes. These polymers demonstrate increased conductivity in a fully oxidized state and fast electrochromic switching (Lee, Shim, & Shin, 2002).

  • Organic Synthesis Applications : 3-Bromothiophene is used as an organic intermediate in the synthesis of various thiophene polymers, offering routes to diverse organic compounds (Wang Deng-yu, 2004).

  • Electrochemical Coupling : 2- and 3-bromothiophene can be coupled with alkyl and alkenyl halides in a nickel-catalyzed electrochemical reaction, showing efficient coupling and potential for synthesis applications (Durandetti, Périchon, & Nédélec, 1997).

  • Synthesis of Condensed Thienocoumarins : Bromothiophene-2- and 3-carboxylates are used in Suzuki–Miyaura reactions to develop chromen-4-ones with a fused thiophene ring, demonstrating a concise approach to synthesizing these compounds (Iaroshenko et al., 2012).

  • Photochemical Behaviour Studies : The photochemical behavior of 5-bromothiophene-2-carbonitrile and methyl 5-halogenothiophene-2-carboxylate was investigated, leading to the synthesis of 5-arylthiophene-2-carboxylic esters, and providing insights into their reactivity and potential applications (D’Auria et al., 1989).

  • Cationic Polymerization : Bronsted acids were found effective in catalyzing the cationic chain-growth polymerization of 2-halogenated-3-substituted-thiophenes, demonstrating a new method for preparing highly conductive poly(alkylthiothiophene)s (Balasubramanian et al., 2014).

Safety And Hazards

3-Bromothiophene-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling this chemical .

Future Directions

While the exact future directions for 3-Bromothiophene-2-carboxylic acid are not specified in the available literature, its derivatives have been studied for their potential biological activities . Furthermore, it can be used as a building block in the synthesis of various heterocyclic compounds .

properties

IUPAC Name

3-bromothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQLWBUTTMNMFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372328
Record name 3-Bromothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromothiophene-2-carboxylic acid

CAS RN

7311-64-0
Record name 3-Bromothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Bromo-2-thiophenecarboxylic acid methyl ester (7.74 g) was dissolved in a mixture of methanol (35 ml) and tetrahydrofuran (35 ml), and 1N aqueous sodium hydroxide (53 ml) was added. The mixture was stirred at room temperature for 2 hours and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 3-bromo-2-thiophenecarboxylic acid (7.05 g) as crystals.
Quantity
7.74 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-bromothiophene (600.0 g, 3.68 mol) in THF (3 L) cooled to −72° C. was added LDA (1.93 L, 3.86 mol, 2 N) slowly over 2 hours. The rate of LDA addition is such that the reaction temperature never exceeded 68° C. After complete addition, the solution is stirred for an additional 40 minutes. Diethyl ether (3 L) is then added via an addition funnel such that the temperature is maintained below −65° C. The addition funnel is then replaced with a dispersion tube and CO2 gas is bubbled through the solution for 3 hours. Dry ice (500 g) is then added and the mixture is stirred overnight. The reaction flask is then placed in an ice bath and 6 N HCl is added slowly to prevent excessive bubbling until the pH of the solution is adjusted to 1–2. The resulting mixture is then extracted with EtOAc. The extract is washed with brine then dried over MgSO4, filtered and evaporated. The product is dried under vacuum at room temperature yielding 585.15 g (77%) as an off-white solid.
Quantity
600 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
reactant
Reaction Step One
Name
Quantity
1.93 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromothiophene-2-carboxylic acid
Reactant of Route 2
3-Bromothiophene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Bromothiophene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Bromothiophene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Bromothiophene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Bromothiophene-2-carboxylic acid

Citations

For This Compound
74
Citations
M Muthukkumar, A Karthikeyan, S Kamalesu… - Journal of Molecular …, 2022 - Elsevier
… New heteroleptic cobalt (II) complex [Co(AMP) 2 (TPC) 2 ] (CAPTC) was synthesized using 2-aminopyridine and 3-Bromothiophene-2-carboxylic acid and the CAPTC was characterized …
Number of citations: 4 www.sciencedirect.com
MK Gannon, MR Detty - The Journal of Organic Chemistry, 2007 - ACS Publications
… The addition of the products from the reaction of 3-bromothiophene-2-carboxylic acid (13) with 2.1 equiv of t-BuLi to THF/D 2 O at 0 C showed (99 ± 3)% incorporation of one deuterium …
Number of citations: 22 pubs.acs.org
GK Ramaswamy, T Mohanasundaram… - Journal of the …, 2011 - Wiley Online Library
… The reaction conditions for copper mediated nucleophilic substitution of halogen by sodium bisulphite using 3-bromothiophene-2-carboxylic acid (1b) were optimized and it was chosen …
Number of citations: 2 onlinelibrary.wiley.com
XF Liu, SJ Wang, PH Zhao - Journal of Molecular Structure, 2023 - Elsevier
… The starting complex 1 reacted with a little excess 3-bromothiophene-2-carboxylic acid together with N,N’-dicyclohexylcarbodiimide as the dehydrating agent and 4-…
Number of citations: 0 www.sciencedirect.com
RO Steen, LJ Nurkkala, PV Bernhardt, SJ Dunne - 2010 - diva-portal.org
… 3-bromothiophene-2-carboxylic acid with phenyl-1,3-butanedione and 1-thienyl-1,3-butanedione respectively. L3 was synthesized by condensing 3-bromothiophene-2- carboxylic acid …
Number of citations: 0 www.diva-portal.org
RO Steen, LJ Nurkkala… - Journal of Heterocyclic …, 2012 - Wiley Online Library
… 3-bromothiophene-2-carboxylic acid with phenyl-1,3-butanedione and 1-thienyl-1,3-butanedione respectively. L3 was synthesized by condensing 3-bromothiophene-2-carboxylic acid …
Number of citations: 3 onlinelibrary.wiley.com
A Bornet, S Jannin, G Bodenhausen - Chemical Physics Letters, 2011 - Elsevier
… of a solution of 3-bromothiophene-2-carboxylic acid. For this … mM TEMPO, 1M 3-bromothiophene-2-carboxylic acid and 1M … concentration of 3-bromothiophene-2-carboxylic acid was 6.7 …
Number of citations: 45 www.sciencedirect.com
P Filipponi, C Ostacolo, E Novellino… - … Process Research & …, 2014 - ACS Publications
… Thus, 10 g (48.3 mmol) of 3-bromothiophene-2-carboxylic acid (1) were premixed with 1.67 g of Pd(PPh 3 ) 4 (1.45 mmol) in THF–PEG-400 (200 mL, 9:1, v/v) (pump A) and reacted with …
Number of citations: 49 pubs.acs.org
RD Thoomuganti, TC Maringanti, KK Ananthoju… - Russian Journal of …, 2023 - Springer
… 3-Bromo-N′-(2-fluorophenyl)thiophene-2-carbohydrazide (3) was synthesized by the reaction of 3-bromothiophene-2-carboxylic acid (1) with 2-fluorophenylhydrazine hydrochloride (2…
Number of citations: 0 link.springer.com
A Ricci - 1980 - researchgate.net
… Selective halogen-metal interchange and carboxylation of 2,3-dibromothiophene (4) with one equivalent of butyllithium at - 78 'C produced 3-bromothiophene-2-carboxylic acid (5a) in …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.